3-{[(3,5-Difluorobenzyl)amino]methyl}-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one is a synthetic organic compound that belongs to the class of benzimidazolones. It has garnered significant attention in scientific research due to its potential as a BCL6 degrader. BCL6 is a transcriptional repressor protein, and its deregulation is implicated in the tumorigenesis of germinal center B-cells. As such, targeting BCL6 has emerged as a potential therapeutic strategy for the treatment of diffuse large B-cell lymphoma (DLBCL).
The synthesis of 3-{[(3,5-difluorobenzyl)amino]methyl}-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one, also referred to as CCT369260 in the literature, involves multiple steps and the utilization of various reagents and reaction conditions. The specific details of the synthesis are not provided in the available literature, but it is known to be part of a series of benzimidazolone inhibitors designed to disrupt the protein-protein interaction between BCL6 and its co-repressors.
The molecular structure of 3-{[(3,5-difluorobenzyl)amino]methyl}-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one features a central piperidin-2-one ring. The 3-position of this ring is substituted with a hydroxymethyl group further linked to a (3,5-difluorobenzyl)amino moiety. The nitrogen atom of the piperidin-2-one ring is also substituted with a 3-phenylpropyl group.
3-{[(3,5-difluorobenzyl)amino]methyl}-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one functions as a BCL6 degrader. This molecule binds to BCL6 and induces its degradation, thereby disrupting its function as a transcriptional repressor. The exact mechanism by which it induces BCL6 degradation remains to be elucidated.
3-{[(3,5-Difluorobenzyl)amino]methyl}-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one has demonstrated promising results in preclinical studies as a potential therapeutic agent for the treatment of DLBCL. This compound effectively reduces BCL6 levels in a lymphoma xenograft mouse model following oral administration.
Further research is required to elucidate the precise mechanism of action of 3-{[(3,5-difluorobenzyl)amino]methyl}-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one in inducing BCL6 degradation. Additionally, extensive preclinical and clinical studies are necessary to evaluate its efficacy, safety, and pharmacokinetic properties for the treatment of DLBCL. Investigating its potential application in other BCL6-dependent cancers could also be explored.
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4